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Compound of Interest

Compound Name: 3,5-Dinitrobenzotrifluoride

Cat. No.: B042144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3,5-Dinitrobenzotrifluoride (CAS No: 401-99-0, Molecular Formula: C7H3F3N20a4,
Molecular Weight: 236.11 g/mol ).[1][2] Due to the limited availability of public experimental
spectra for this specific compound, this document focuses on predicted spectroscopic features
based on its chemical structure and data from analogous compounds. It also includes detailed,
generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-
Dinitrobenzotrifluoride. These predictions are based on established principles of
spectroscopy and data from structurally similar molecules.

Table 1: Predicted *H NMR Spectral Data
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constant (J, Hz)
Doublet (d) or Triplet 2-3 Hz (meta
H-2, H-6 8.8-9.2
® coupling)
) ] 2-3 Hz (meta
H-4 8.5-8.9 Triplet (t) or Singlet (s) )
coupling)

Note: The chemical shifts are predicted to be in the downfield region due to the strong electron-
withdrawing effects of the two nitro groups and the trifluoromethyl group. The multiplicity will
depend on the resolution and the magnitude of the meta-coupling constants.

. i 13
Carbon Atom Predicted Chemical Shift (6, ppm)
C-1 (-CF3) 120 - 125 (quartet due to C-F coupling)
C-2,C-6 125- 130
C-3, C-5 (-NO2) 148 - 152
C-4 130 - 135

Note: The trifluoromethyl group will appear as a quartet in the proton-decoupled 3C NMR
spectrum due to coupling with the three fluorine atoms.

Iable 3 E[ediQIEd 19E DINIR Spectral Data

. Predicted Chemical Shift ] o
Fluorine Atoms Predicted Multiplicity

(3, ppm)

-CFs3 -60 to -65 Singlet (s)

Note: The chemical shift is referenced to CFCls. A single peak is expected as all three fluorine
atoms in the trifluoromethyl group are chemically equivalent.

Table 4: Predicted Major IR Absorption Bands
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Wavenumber (cm~?)

Vibration Type

Functional Group

3100 - 3000 C-H stretch Aromatic

1600 - 1585 C=C stretch Aromatic ring

1550 - 1500 N-O asymmetric stretch Nitro (-NOz2)

1350 - 1300 N-O symmetric stretch Nitro (-NOz2)

1300 - 1100 C-F stretch Trifluoromethyl (-CFs3)
900 - 675 C-H out-of-plane bend Aromatic

Table 5: Predicted Mass Spectrometry (El)

Fragmentation
mlz Possible Fragment
236 [M]* (Molecular ion)
217 M- FJ*
190 [M - NO2]*
167 [M - CFs]*
144 [M - 2NO2]*
69 [CFs]*

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic

compound like 3,5-Dinitrobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 3,5-Dinitrobenzotrifluoride.
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o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-ds,
DMSO-ds, or Chloroform-d). The choice of solvent is critical to avoid overlapping signals
with the analyte protons.

o Transfer the solution to a standard 5 mm NMR tube.
e 1H NMR Acquisition:

o Spectrometer: A 400 MHz or higher field NMR spectrometer.

[e]

Temperature: 298 K.

o

Pulse Program: A standard single-pulse experiment.

[¢]

Spectral Width: 0-12 ppm.

[e]

Number of Scans: 16-64, depending on the sample concentration.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Spectrometer: A 100 MHz or higher 13C frequency NMR spectrometer.

[¢]

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

[e]

Spectral Width: 0-200 ppm.

o

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

Relaxation Delay: 2-5 seconds.
e 19F NMR Acquisition:

o Spectrometer: A spectrometer equipped with a fluorine probe, with a corresponding 1°F
frequency (e.g., 376 MHz on a 400 MHz instrument).

o Pulse Program: A standard single-pulse experiment.
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[e]

Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -80 ppm.

Number of Scans: 16-64.

o

[¢]

Relaxation Delay: 1-2 seconds.

Reference: An external reference such as CFCls may be used.

[¢]

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR) Method:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and
allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.

o Place a small amount of the solid 3,5-Dinitrobenzotrifluoride sample directly onto the
ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between
the sample and the crystal.

o Acquire the IR spectrum, typically in the range of 4000-400 cm~2.
o Clean the crystal thoroughly after the measurement.
o KBr Pellet Method:

o Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the finely ground powder to a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

o Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
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Mass Spectrometry (MS)

o Electron lonization (El) Mass Spectrometry:

o Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe.

o lonization: Volatilize the sample by heating the probe. In the ion source, the gaseous

molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization

and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound like 3,5-Dinitrobenzotrifluoride.
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Caption: Workflow for the spectroscopic characterization of 3,5-Dinitrobenzotrifluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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